

Technical Guide: Physicochemical Properties of Temporin-1CEe

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Compound of Interest

Compound Name: Temporin-1CEe

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This technical guide provides an in-depth overview of the core physicochemical properties of **Temporin-1CEe**, an antimicrobial peptide isolated from the skin secretions of the Chinese brown frog, *Rana chensinensis*.^[1] The document details its molecular characteristics, the experimental protocols used for its characterization, and visual representations of its mechanism and experimental workflow.

Core Physicochemical Properties

Temporin-1CEe is a short, cationic antimicrobial peptide belonging to the temporin family. These peptides are characterized by their length of 10-14 amino acids, a net positive charge, and a high proportion of hydrophobic residues.^[2] Like other temporins, it is believed to adopt an amphipathic α -helical structure in hydrophobic environments, such as bacterial membranes, which is crucial for its antimicrobial function. Its properties are quantitatively summarized below.

Data Presentation: Quantitative Physicochemical Parameters

The following table outlines the key physicochemical properties of **Temporin-1CEe**, derived from its amino acid sequence.

Property	Value	Description
Amino Acid Sequence	IIPFPLIKSL-NH ₂	A 10-residue sequence (Ile-Ile-Pro-Phe-Pro-Leu-Ile-Lys-Ser-Leu) with C-terminal amidation.
Molecular Weight	1155.5 g/mol	The calculated molecular mass of the peptide.
Isoelectric Point (pI)	10.02	The pH at which the peptide carries no net electrical charge.
Net Positive Charge	+2 at pH 7.0	The overall positive charge at physiological pH, contributing to its interaction with negatively charged bacterial membranes.
Hydrophobicity (GRAVY)	1.080	The Grand Average of Hydropathicity index, indicating a highly hydrophobic nature, which facilitates membrane insertion.
Secondary Structure	Predicted α -helical	In membrane-mimicking environments (like 50% TFE), temporins typically form an amphipathic α -helix. [2]

Experimental Protocols

The characterization of **Temporin-1CEe** and its analogs involves several standard biochemical and microbiological techniques. The detailed methodologies for key experiments are described below.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing **Temporin-1CEe** and its analogs.

- **Synthesizer:** An automated solid-phase peptide synthesizer is typically used.

- **Resin:** A Rink Amide MBHA resin is used to generate the C-terminal amide.
- **Chemistry:** The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed.
- **Coupling:** Amino acids are activated using agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled sequentially to the growing peptide chain on the resin. The completion of coupling reactions is monitored using a Kaiser test.
- **Deprotection:** The Fmoc protecting group is removed from the N-terminus of the last added amino acid using a 20% piperidine solution in DMF (dimethylformamide).
- **Cleavage and Deprotection:** Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- **Precipitation:** The cleaved peptide is precipitated from the TFA solution using cold, dry diethyl ether.

Peptide Purification and Characterization

- **Purification:** The crude synthetic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is used to elute the peptide.
- **Characterization:** The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to verify the correct molecular weight.

Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the peptide's antimicrobial potency.

- **Bacterial Strains:** A panel of clinically relevant bacterial strains (e.g., Gram-positive *Staphylococcus aureus* and Gram-negative *Escherichia coli*) is used.

- **Preparation:** Bacteria are grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Assay:** The assay is performed in a 96-well microtiter plate. Serial twofold dilutions of the peptide are prepared in the broth. An equal volume of the diluted bacterial suspension is added to each well.
- **Incubation:** The plate is incubated for 16-24 hours at 37°C.
- **Determination of MIC:** The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells using red blood cells as a model.

- **Preparation of Erythrocytes:** Fresh human or horse red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 4% v/v).
- **Assay:** Serial dilutions of the peptide are prepared in PBS and mixed with the erythrocyte suspension in a 96-well plate.
- **Controls:** A negative control (PBS only, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis) are included.
- **Incubation:** The plate is incubated for 1 hour at 37°C.
- **Measurement:** After incubation, the plate is centrifuged to pellet intact cells. The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
- **Calculation:** The percentage of hemolysis is calculated relative to the positive control.

Secondary Structure Analysis (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in different environments.

- **Sample Preparation:** The peptide is dissolved in various solvents: a) aqueous buffer (e.g., PBS) to represent a polar environment, and b) a membrane-mimicking environment, such as 50% trifluoroethanol (TFE) in water or in the presence of SDS micelles or liposomes.
- **Measurement:** CD spectra are recorded over a wavelength range of approximately 190-260 nm.
- **Analysis:** The presence of a distinct α -helical structure is indicated by two negative peaks at around 208 nm and 222 nm and a strong positive peak below 200 nm.^[2] The percentage of α -helicity can be calculated from the mean residue ellipticity at 222 nm.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general workflow for characterizing antimicrobial peptides like **Temporin-1CEe** and its proposed mechanism of action.

Caption: Workflow for Antimicrobial Peptide (AMP) Characterization.

Caption: Proposed Membrane-Disrupting Mechanism of **Temporin-1CEe**.

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